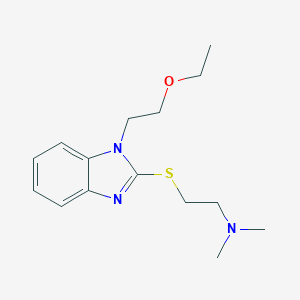![molecular formula C19H22N2O2 B238233 N-[4-(isobutyrylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B238233.png)
N-[4-(isobutyrylamino)phenyl]-3,4-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(isobutyrylamino)phenyl]-3,4-dimethylbenzamide, also known as IB-DNQ, is a chemical compound that has gained attention in the field of scientific research due to its various potential applications. It is a benzamide derivative that has been synthesized through a specific method, and its mechanism of action and biochemical effects have been studied extensively. IB-DNQ has been found to have several advantages and limitations for use in laboratory experiments, and there are several future directions for research in this area.
作用機序
N-[4-(isobutyrylamino)phenyl]-3,4-dimethylbenzamide exerts its effects through a mechanism that involves the generation of reactive oxygen species (ROS) upon exposure to light. These ROS can cause damage to cellular components, leading to cell death. This compound has been found to be particularly effective in inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cells, which can lead to cell death. Additionally, this compound has been found to inhibit the activity of certain enzymes, including topoisomerase II and protein kinase C. These effects have potential implications for cancer treatment and drug development.
実験室実験の利点と制限
N-[4-(isobutyrylamino)phenyl]-3,4-dimethylbenzamide has several advantages for use in laboratory experiments. It is relatively stable and can be easily synthesized in high yields. Additionally, its mechanism of action is well-understood, making it a useful tool for studying cellular processes. However, this compound also has some limitations. Its effects are dependent on exposure to light, which can be difficult to control in some experimental settings. Additionally, its potential toxicity and side effects must be carefully considered when designing experiments.
将来の方向性
There are several future directions for research involving N-[4-(isobutyrylamino)phenyl]-3,4-dimethylbenzamide. One area of interest is the development of new photosensitizers for use in photodynamic therapy. This compound has shown promise in this area, but there is still much to be learned about its properties and potential applications. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its effects on cellular processes. Finally, there is potential for this compound to be used in drug discovery and development, and further research in this area could lead to the development of new therapeutic agents.
合成法
N-[4-(isobutyrylamino)phenyl]-3,4-dimethylbenzamide can be synthesized through a multistep process that involves the reaction of 3,4-dimethylbenzoic acid with thionyl chloride, followed by the reaction with 4-aminobenzoyl chloride. The resulting intermediate is then reacted with isobutyric anhydride to yield this compound. This method has been optimized to produce high yields of pure this compound.
科学的研究の応用
N-[4-(isobutyrylamino)phenyl]-3,4-dimethylbenzamide has been found to have several potential applications in scientific research. It has been studied for its properties as a photosensitizer, which can be used in photodynamic therapy for cancer treatment. It has also been found to have potential as a fluorescent probe for imaging biological systems. Additionally, this compound has been studied for its ability to inhibit the activity of certain enzymes, which could be useful in drug discovery and development.
特性
分子式 |
C19H22N2O2 |
|---|---|
分子量 |
310.4 g/mol |
IUPAC名 |
3,4-dimethyl-N-[4-(2-methylpropanoylamino)phenyl]benzamide |
InChI |
InChI=1S/C19H22N2O2/c1-12(2)18(22)20-16-7-9-17(10-8-16)21-19(23)15-6-5-13(3)14(4)11-15/h5-12H,1-4H3,(H,20,22)(H,21,23) |
InChIキー |
RVGCQJJNRRNAHD-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C(C)C)C |
正規SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



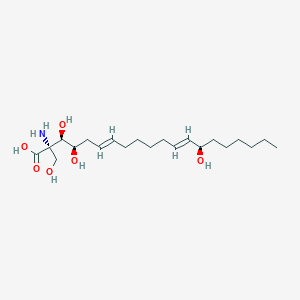
![N-[4-(4-propanoylpiperazin-1-yl)phenyl]butanamide](/img/structure/B238152.png)
![2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B238153.png)

![N-{4-[(2,6-dimethoxybenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B238158.png)
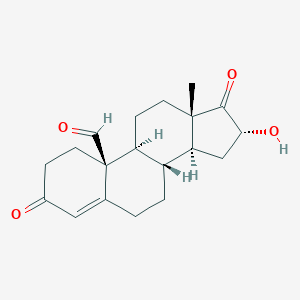
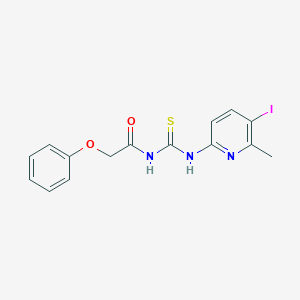
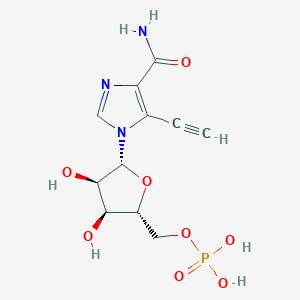
![3-isopropoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B238190.png)
![2-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B238197.png)

![3-(benzyloxy)-N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B238204.png)
![N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]-2-methylpropanamide](/img/structure/B238209.png)
